molecular formula C9H18ClNO2 B000597 Gabapentin Hydrochloride CAS No. 60142-95-2

Gabapentin Hydrochloride

Cat. No. B000597
Key on ui cas rn: 60142-95-2
M. Wt: 207.70 g/mol
InChI Key: XBUDZAQEMFGLEU-UHFFFAOYSA-N
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Patent
US05068413

Procedure details

A 3 m long and 20 mm wide chromatography column is filled with 50 1 of an ion exchanger resin (IRA 68). The resin is regenerated with a solution of 14 l concentrated aqueous ammonia in 300 l demineralized water and subsequently washed with 150 l demineralized water. As soon as the eluate has reached pH 6.8 and no more chloride can be detected, a solution of 8.67 kg (40.8 mole) 1-aminomethyl-1-cyclohexaneacetic acid hydrochloride in 43 l demineralized water is added to the column. The free amino acid is eluted with demineralized water at a rate of 1.5 l/min and collected in 15 fractions of 15 1. The combined fractions are evaporated at 6.65 Pa and at most 45° C. The solid white residue is introduced into 20 l methanol, heated to reflux, filtered and cooled to - 10° C. The product which crystallizes out is centrifuged off, washed with 10 1 cold methanol and dried for 17 hours at 30-40° C. 4.9 kg (71% of theory) of pure 1-(aminomethyl)-cyclohexaneacetic acid are obtained; m.p. 165° C. A further 0.8 kg can be obtained by working up the mother liquors.
Quantity
14 L
Type
reactant
Reaction Step One
Quantity
8.67 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N.Cl.[NH2:3][CH2:4][C:5]1([CH2:11][C:12]([OH:14])=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1>O>[NH2:3][CH2:4][C:5]1([CH2:11][C:12]([OH:14])=[O:13])[CH2:10][CH2:9][CH2:8][CH2:7][CH2:6]1 |f:1.2|

Inputs

Step One
Name
Quantity
14 L
Type
reactant
Smiles
N
Step Two
Name
Quantity
8.67 kg
Type
reactant
Smiles
Cl.NCC1(CCCCC1)CC(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A 3 m long and 20 mm wide chromatography column is filled with 50 1 of an ion exchanger resin (IRA 68)
WASH
Type
WASH
Details
subsequently washed with 150 l
ADDITION
Type
ADDITION
Details
is added to the column
WASH
Type
WASH
Details
The free amino acid is eluted with demineralized water at a rate of 1.5 l/min
CUSTOM
Type
CUSTOM
Details
collected in 15 fractions of 15 1
CUSTOM
Type
CUSTOM
Details
The combined fractions are evaporated at 6.65 Pa and at most 45° C
ADDITION
Type
ADDITION
Details
The solid white residue is introduced into 20 l methanol
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The product which crystallizes out
WASH
Type
WASH
Details
washed with 10 1 cold methanol
CUSTOM
Type
CUSTOM
Details
dried for 17 hours at 30-40° C
Duration
17 h

Outcomes

Product
Name
Type
product
Smiles
NCC1(CCCCC1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.9 kg
YIELD: PERCENTYIELD 71%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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